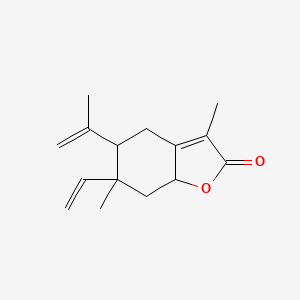
6-Ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-4,5,7,7a-tetrahydro-1-benzofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-4,5,7,7a-tetrahydro-1-benzofuran-2-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, followed by purification processes. The extraction is usually done using solvents, and the purification involves techniques like chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-4,5,7,7a-tetrahydro-1-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
6-Ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-4,5,7,7a-tetrahydro-1-benzofuran-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in treating certain diseases.
Industry: It is used in the fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 6-Ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-4,5,7,7a-tetrahydro-1-benzofuran-2-one involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Epicurzerenone: A stereoisomer with similar chemical properties.
Aristolochene: Another compound with a related structure.
Naphthalene derivatives: Compounds with similar aromatic properties
Uniqueness
Its ability to undergo various chemical reactions and its presence in natural sources make it a valuable compound for research and industrial use .
Biological Activity
6-Ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-4,5,7,7a-tetrahydro-1-benzofuran-2-one, also known as Curzerene, is a complex organic compound belonging to the benzofuran family. Its molecular formula is C15H18O2, with a molecular weight of approximately 230.302 g/mol. This compound features a bicyclic structure consisting of a benzene ring fused to a furan ring, and it is recognized for its diverse biological activities and potential therapeutic applications.
Antimicrobial Properties
Curzerene exhibits notable antimicrobial activity. Studies have shown that it possesses inhibitory effects against various pathogens. For instance, it has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species.
Table 1: Antimicrobial Activity of Curzerene
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at MIC 15.62 µg/mL | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective at MIC 15.62 µg/mL |
Anticancer Potential
Research indicates that Curzerene may also have anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in tumor cells.
Case Study: Anticancer Activity
In a study examining the effects of Curzerene on human cancer cell lines (e.g., Mia PaCa-2 and HepG2), it was found to significantly reduce cell viability in a dose-dependent manner. The compound's potential as an anticancer agent is attributed to its ability to target specific molecular pathways involved in cancer progression.
Anti-inflammatory Effects
Curzerene has been noted for its anti-inflammatory properties, which may contribute to its overall therapeutic potential. It has been shown to inhibit pro-inflammatory cytokine production in vitro, suggesting a possible role in managing inflammatory diseases.
The biological activity of Curzerene can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Curzerene may inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through intrinsic pathways.
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-4,5,7,7a-tetrahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-6-15(5)8-13-11(7-12(15)9(2)3)10(4)14(16)17-13/h6,12-13H,1-2,7-8H2,3-5H3 |
InChI Key |
IEOHWPUTLCTSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(C(CC2OC1=O)(C)C=C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















